5-oxaspiro[2.5]octan-4-one 5-oxaspiro[2.5]octan-4-one
Brand Name: Vulcanchem
CAS No.: 22566-31-0
VCID: VC11995439
InChI: InChI=1S/C7H10O2/c8-6-7(3-4-7)2-1-5-9-6/h1-5H2
SMILES: C1CC2(CC2)C(=O)OC1
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

5-oxaspiro[2.5]octan-4-one

CAS No.: 22566-31-0

Cat. No.: VC11995439

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

5-oxaspiro[2.5]octan-4-one - 22566-31-0

Specification

CAS No. 22566-31-0
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name 5-oxaspiro[2.5]octan-4-one
Standard InChI InChI=1S/C7H10O2/c8-6-7(3-4-7)2-1-5-9-6/h1-5H2
Standard InChI Key ICTDNSWGOBXWRP-UHFFFAOYSA-N
SMILES C1CC2(CC2)C(=O)OC1
Canonical SMILES C1CC2(CC2)C(=O)OC1

Introduction

5-Oxaspiro[2.5]octan-4-one is a spirocyclic compound characterized by its unique molecular structure, which includes a spiro ring system and a ketone functional group. The molecular formula of this compound is C7H10O2, indicating it contains seven carbon atoms, ten hydrogen atoms, and two oxygen atoms . The presence of an oxygen atom integrated into the spiro framework contributes to its distinctive chemical properties and reactivity.

Synthetic Routes and Reactions

Several synthetic routes have been developed for producing 5-oxaspiro[2.5]octan-4-one. These routes often involve complex organic reactions, including the use of reagents such as trifluoroacetic acid and t-butyllithium. The specific products formed from these reactions vary based on the reaction conditions and the nature of the reagents involved.

Biological Activity and Potential Applications

Research indicates that 5-oxaspiro[2.5]octan-4-one exhibits notable biological activity, particularly in enzyme interactions. Its unique spirocyclic structure allows it to influence the activity and function of various biological molecules. Ongoing studies are exploring its potential therapeutic applications, especially in drug development targeting specific biological pathways.

Biological ActivityPotential Applications
Enzyme InteractionsDrug Development
Influence on Biological PathwaysTherapeutic Applications

Comparison with Similar Compounds

5-Oxaspiro[2.5]octan-4-one can be compared with several similar compounds that share structural features but differ in functional groups or substituents. These include:

Compound NameStructural FeaturesUnique Characteristics
1-Oxaspiro[2.5]octan-4-oneSimilar spirocyclic structureDifferent oxygen atom position
6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-oneContains bromomethyl groupUnique reactivity due to bromine
6-(Chloromethyl)-5-oxaspiro[2.5]octan-4-oneChloromethyl substituentVaries in reactivity compared to bromine
6-(Iodomethyl)-5-oxaspiro[2.5]octan-4-oneIodomethyl substituentDistinct reactivity profile
6-(Hydroxymethyl)-5-oxaspiro[2.5]octan-4-oneHydroxymethyl groupInfluences solubility and biological interactions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator